molecular formula C11H15NO2 B12113839 Methyl 2-(isopropylamino)benzoate

Methyl 2-(isopropylamino)benzoate

Cat. No.: B12113839
M. Wt: 193.24 g/mol
InChI Key: LXTCFGRUQWTRFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(isopropylamino)benzoate is an organic compound with the molecular formula C11H15NO2 It is a derivative of benzoic acid and is characterized by the presence of an ester functional group and an isopropylamino substituent on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(isopropylamino)benzoate can be synthesized through several methods. One common approach involves the esterification of 2-(isopropylamino)benzoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid . The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(isopropylamino)benzoate is unique due to the presence of both an ester functional group and an isopropylamino substituent on the benzene ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

Methyl 2-(isopropylamino)benzoate, a compound with the molecular formula C12H17NO2C_{12}H_{17}NO_2, is of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features an isopropylamino group attached to a benzoate structure, which contributes to its unique reactivity and biological properties. The presence of the isopropylamino moiety enhances its lipophilicity, potentially influencing its interaction with biological membranes and receptors.

PropertyValue
Molecular FormulaC12H17NO2C_{12}H_{17}NO_2
Molecular Weight207.27 g/mol
SolubilitySoluble in organic solvents
AppearanceYellow crystalline solid

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in metabolic pathways. It may function as an inhibitor or activator of specific enzymes, leading to alterations in cellular functions and signaling pathways.

  • Enzyme Interaction : The compound may inhibit or activate enzymes that play crucial roles in inflammation and other metabolic processes.
  • Receptor Binding : Its structural features allow it to bind selectively to certain receptors, influencing physiological responses.

Anti-inflammatory Activity

Research indicates that this compound exhibits anti-inflammatory properties. In experimental models, it has shown potential in reducing inflammation markers and edema. For instance, in a carrageenan-induced paw edema test, compounds similar to this compound demonstrated significant inhibition of paw edema development, indicating its potential as an anti-inflammatory agent .

Antimicrobial Properties

The compound has also been evaluated for antimicrobial activity. Studies have shown that derivatives of benzoic acid with amino substitutions can exhibit varying degrees of antibacterial effects against common pathogens. This compound's structural similarity to these derivatives suggests it may possess similar antimicrobial properties .

Case Studies and Research Findings

  • Study on Anti-inflammatory Effects : A study conducted on related compounds highlighted that methyl derivatives with isopropylamino groups exhibited notable anti-inflammatory activity compared to standard treatments like diclofenac. The compounds showed lower toxicity profiles while maintaining efficacy against inflammation .
  • Antimicrobial Activity Assessment : In another study focusing on the synthesis of related benzoate compounds, this compound was included in a series of tests against bacterial strains. Results indicated a promising antimicrobial profile, particularly against Gram-positive bacteria .
  • Pharmacokinetic Studies : Pharmacokinetic evaluations suggest that the compound has favorable absorption characteristics due to its lipophilic nature, enhancing its potential as a therapeutic agent .

Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

methyl 2-(propan-2-ylamino)benzoate

InChI

InChI=1S/C11H15NO2/c1-8(2)12-10-7-5-4-6-9(10)11(13)14-3/h4-8,12H,1-3H3

InChI Key

LXTCFGRUQWTRFS-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC1=CC=CC=C1C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.